Cas no 1339539-00-2 (2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide)

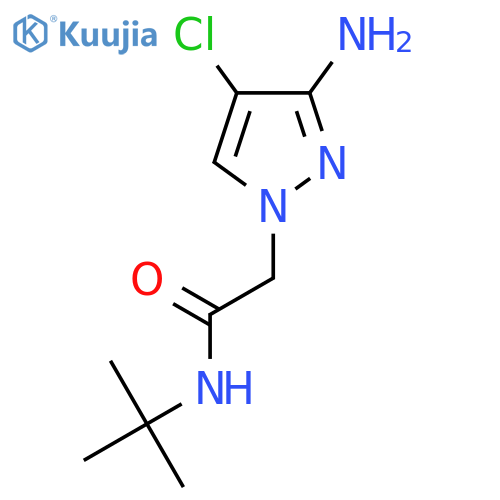

1339539-00-2 structure

商品名:2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide

CAS番号:1339539-00-2

MF:C9H15ClN4O

メガワット:230.694600343704

MDL:MFCD19638391

CID:5612284

PubChem ID:64039386

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide 化学的及び物理的性質

名前と識別子

-

- AKOS013356001

- EN300-804714

- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide

- 1339539-00-2

-

- MDL: MFCD19638391

- インチ: 1S/C9H15ClN4O/c1-9(2,3)12-7(15)5-14-4-6(10)8(11)13-14/h4H,5H2,1-3H3,(H2,11,13)(H,12,15)

- InChIKey: QXZQSOBEUGAYEA-UHFFFAOYSA-N

- ほほえんだ: ClC1C(N)=NN(C=1)CC(NC(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 230.0934388g/mol

- どういたいしつりょう: 230.0934388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-804714-0.25g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 95% | 0.25g |

$642.0 | 2024-05-21 | |

| Enamine | EN300-804714-0.1g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 95% | 0.1g |

$615.0 | 2024-05-21 | |

| Enamine | EN300-804714-5.0g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 95% | 5.0g |

$2028.0 | 2024-05-21 | |

| Enamine | EN300-804714-10g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 10g |

$3007.0 | 2023-09-03 | ||

| Enamine | EN300-804714-10.0g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 95% | 10.0g |

$3007.0 | 2024-05-21 | |

| Enamine | EN300-804714-0.05g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 95% | 0.05g |

$587.0 | 2024-05-21 | |

| Enamine | EN300-804714-1g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 1g |

$699.0 | 2023-09-03 | ||

| Enamine | EN300-804714-5g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 5g |

$2028.0 | 2023-09-03 | ||

| Enamine | EN300-804714-0.5g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 95% | 0.5g |

$671.0 | 2024-05-21 | |

| Enamine | EN300-804714-2.5g |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide |

1339539-00-2 | 95% | 2.5g |

$1370.0 | 2024-05-21 |

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

1339539-00-2 (2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量